
CB1R/AMPK modulator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CB1R/AMPK modulator 1 is a compound that targets the cannabinoid receptor type 1 (CB1R) and the adenosine monophosphate-activated protein kinase (AMPK) pathway. The cannabinoid receptor type 1 is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including hunger, memory, gastrointestinal activity, and pain. The adenosine monophosphate-activated protein kinase pathway is involved in cellular energy homeostasis. Modulating these pathways can have significant implications for treating conditions such as obesity, neurodegenerative disorders, and chronic pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CB1R/AMPK modulator 1 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions to form the final compound. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
CB1R/AMPK modulator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Halogens, nucleophiles, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
CB1R/AMPK modulator 1 has a wide range of scientific research applications:
Wirkmechanismus
CB1R/AMPK modulator 1 exerts its effects by targeting the cannabinoid receptor type 1 and the adenosine monophosphate-activated protein kinase pathway. The cannabinoid receptor type 1 is a G protein-coupled receptor that, when activated, can influence various physiological processes. The adenosine monophosphate-activated protein kinase pathway is involved in cellular energy homeostasis and can be activated or inhibited by various signals. This compound can modulate these pathways, leading to changes in cellular energy levels, mitochondrial function, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
CB1R/AMPK modulator 1 is unique in its ability to modulate both the cannabinoid receptor type 1 and the adenosine monophosphate-activated protein kinase pathway. Similar compounds include:
Cannabidiol: Acts as a non-competitive negative allosteric modulator of the cannabinoid receptor type 1.
GPR55 modulators: Compounds that interact with GPR55, another receptor involved in cannabinoid signaling.
This compound stands out due to its dual-targeting mechanism, which offers potential therapeutic advantages over compounds that target only one pathway .
Eigenschaften
Molekularformel |
C25H22Cl2N6O3S |
|---|---|
Molekulargewicht |
557.5 g/mol |
IUPAC-Name |
N-[(E)-N'-[(E)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-(4-chlorophenyl)sulfonylcarbonimidoyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C25H22Cl2N6O3S/c1-16(34)29-24(28)30-25(32-37(35,36)21-13-11-20(27)12-14-21)33-15-22(17-5-3-2-4-6-17)23(31-33)18-7-9-19(26)10-8-18/h2-14,22H,15H2,1H3,(H3,28,29,30,32,34)/t22-/m1/s1 |
InChI-Schlüssel |
MYODGSDMTZTLQA-JOCHJYFZSA-N |
Isomerische SMILES |
CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
Kanonische SMILES |
CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


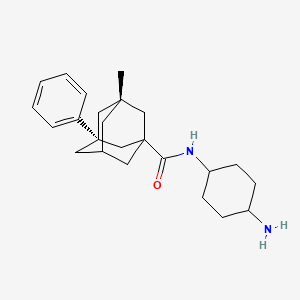

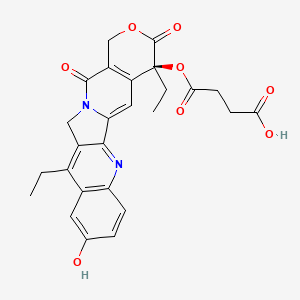
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)

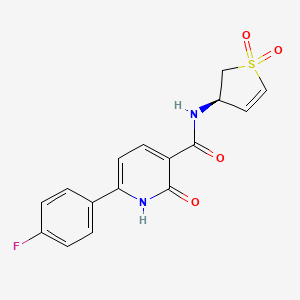
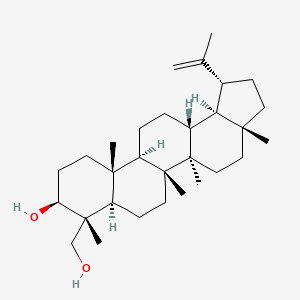
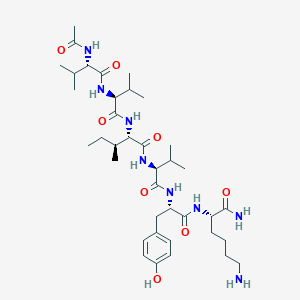
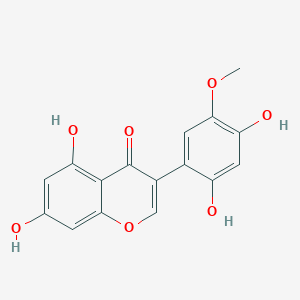



![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
